4-Aminobut-2-yn-1-ol

概要

説明

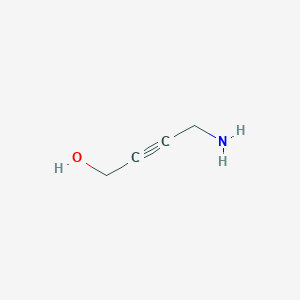

4-Aminobut-2-yn-1-ol: is an organic compound with the molecular formula C4H7NO . It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butynyl chain. This compound is of interest due to its unique structure, which combines an alkyne with functional groups that can participate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

4-Aminobut-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-butyn-1,4-diol with phthalimide to form 4-phthalimidobut-2-yn-1-ol . This intermediate is then treated with hydrazine hydrate to yield this compound . The reaction conditions typically involve heating the mixture under reflux and subsequent crystallization from methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or distillation techniques.

化学反応の分析

Types of Reactions

4-Aminobut-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as or can be used under acidic or basic conditions.

Reduction: Catalysts like (Pd/C) or (LiAlH4) are commonly employed.

Substitution: Reagents like or can react with the amino group under basic conditions.

Major Products

Oxidation: Formation of .

Reduction: Formation of or .

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Organic Synthesis

4-Aminobut-2-yn-1-ol serves as a crucial building block in organic synthesis. It is particularly valuable in the formation of heterocycles and other complex molecules. Its ability to undergo various reactions, including oxidation, reduction, and substitution, enables the synthesis of a wide range of derivatives.

The compound has shown potential as an enzyme inhibitor. Its alkyne group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This property is significant for drug design, particularly in targeting metabolic pathways associated with diseases.

Medicinal Chemistry

This compound is explored for its potential therapeutic effects. It serves as an intermediate in the production of drugs aimed at treating neurological conditions and metabolic disorders. Research indicates that derivatives of this compound may possess neuroprotective properties and can inhibit certain enzymes linked to disease progression.

Industrial Applications

In the chemical industry, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of new compounds with specific properties tailored for industrial applications.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits the activity of various enzymes by forming stable complexes with them. This characteristic is particularly useful for developing therapeutic agents targeting metabolic disorders.

Neuroprotective Effects

A study indicated that derivatives of this compound exhibited significant protective effects against corticosterone-induced injury in PC12 cells, suggesting potential applications in neuroprotection.

Cytotoxicity Assays

Investigations into the cytotoxicity of this compound derivatives have shown varying degrees of effectiveness against different cancer cell lines, indicating their potential as therapeutic agents in oncology.

作用機序

The mechanism of action of 4-Aminobut-2-yn-1-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

類似化合物との比較

Similar Compounds

- 4-Aminobut-2-en-1-ol

- 4-Aminobutan-1-ol

- 4-Phthalimidobut-2-yn-1-ol

Uniqueness

4-Aminobut-2-yn-1-ol is unique due to its combination of an alkyne, amino, and hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form covalent bonds with nucleophiles also makes it valuable in the design of enzyme inhibitors and other biologically active molecules.

生物活性

4-Aminobut-2-yn-1-ol, also known as ABY, is an organic compound notable for its unique structural features, including an amino group (-NH₂) and a hydroxyl group (-OH) attached to a butynyl chain. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in drug design.

Molecular Formula : C₄H₇NO

Molecular Weight : 83.11 g/mol

Structure : The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

This compound primarily acts as an enzyme inhibitor. Its alkyne group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This interaction is significant for drug design, as it allows for targeted modulation of specific biological pathways.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes through covalent bonding. Research indicates that it can interact with active sites on enzymes, blocking their activity and thereby influencing metabolic pathways crucial for disease progression.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibits the activity of certain enzymes by forming stable complexes with them. This property is particularly useful in developing therapeutic agents targeting metabolic disorders .

- Cytotoxicity Assays :

-

Neuroprotective Effects :

- Research has indicated that derivatives of this compound may possess neuroprotective properties. These compounds were tested against corticosterone-induced injury in PC12 cells, showing significant protective effects .

Applications in Drug Design

The unique structural features of this compound make it an attractive candidate for drug development:

- Synthesis of Bioactive Molecules : It serves as a building block for synthesizing various biologically active molecules, including pharmaceuticals targeting neurological conditions and metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobut-2-en-1-ol | Similar structure without alkyne | Less reactive than this compound |

| 4-Aminobutan-1-ol | Lacks the alkyne group | Used primarily for different therapeutic targets |

| 4-(Benzylamino)but-2-yne | Contains a benzyl substitution | Potentially different biological activity |

特性

IUPAC Name |

4-aminobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETGYTZOZAIXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507534 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63200-68-0 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-aminobut-2-yn-1-ol in the synthesis described in the research paper?

A1: this compound serves as a starting material in the synthesis of highly substituted dihalogenated dihydropyrroles. [] When reacted with electrophiles like iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl), it undergoes an electrophile-triggered cyclization reaction. This reaction forms a five-membered dihydropyrrole ring, incorporating both halogen atoms from the electrophile. [] The reaction is highly versatile, allowing for the incorporation of various alkyl, vinyl, aryl, and heteroaryl substituents on the dihydropyrrole ring. []

Q2: What are the advantages of using this method for synthesizing dihalogenated dihydropyrroles?

A2: The research highlights several advantages of this synthetic approach:

- High yields: The reaction proceeds with good to excellent yields, reaching up to 99% in some cases. []

- Mild conditions: The reaction occurs at room temperature, avoiding the need for harsh conditions. []

- Atom economy: Both halogen atoms from the electrophile are incorporated into the final product, minimizing waste. []

- Versatility: The method tolerates a wide range of substituents on the starting materials, enabling the synthesis of diverse dihydropyrrole derivatives. []

- Further functionalization: The resulting dihalogenated dihydropyrroles can be further modified using palladium-catalyzed coupling reactions, expanding their synthetic utility. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。